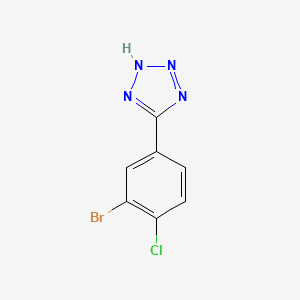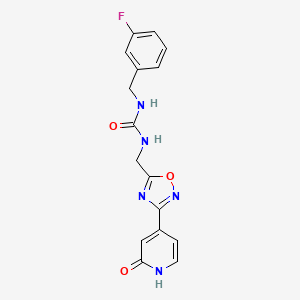
5-(3-bromo-4-chlorophenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-4-chlorophenyl)-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a 3-bromo-4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromo-4-chlorophenyl)-1H-tetrazole typically involves the reaction of 3-bromo-4-chlorophenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming various heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Cycloaddition: Reagents such as azides or nitriles under thermal or catalytic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted tetrazoles.
Oxidation Products: Oxidized derivatives of the tetrazole ring.
Cycloaddition Products: New heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: 5-(3-Bromo-4-chlorophenyl)-1H-tetrazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry: In materials science, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3-bromo-4-chlorophenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and require further research.
Comparison with Similar Compounds
- 3-Bromo-4-chlorophenylboronic acid
- 3-Bromo-4-chlorophenol
- Benzoxazole derivatives
Comparison: 5-(3-Bromo-4-chlorophenyl)-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 3-bromo-4-chlorophenylboronic acid and 3-bromo-4-chlorophenol, the tetrazole ring offers additional sites for chemical modification and potential biological activity. Benzoxazole derivatives, while also heterocyclic, differ in their core structure and resulting properties.
Properties
IUPAC Name |
5-(3-bromo-4-chlorophenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGGHQDDBCDJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2815930.png)



![4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2815937.png)



![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2815944.png)

![(4-((4-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2815948.png)


